molecular formula C12H7BrFN3O B2522508 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1437433-13-0

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No. B2522508
CAS RN: 1437433-13-0
M. Wt: 308.11
InChI Key: UYUUENQCHKZQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has been found to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves the inhibition of JAK2 and TYK2 enzymes. These enzymes play a crucial role in the signaling pathways that regulate cell growth and differentiation. Inhibition of these enzymes leads to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have potent anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in lab experiments include its potent inhibitory effects on JAK2 and TYK2 enzymes, which make it a valuable tool for studying the signaling pathways involved in cell growth and differentiation. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

For the research on 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one include the development of more potent and selective inhibitors of JAK2 and TYK2 enzymes, as well as the evaluation of its efficacy in the treatment of various diseases such as cancer and autoimmune disorders. Further studies are also needed to determine its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves the reaction of 4-fluoroaniline with 5-bromo-1H-pyrazol-3-ylamine in the presence of a catalyst. The resulting intermediate is then reacted with 2-chloro-6-fluoropyridine-3-carbaldehyde to yield the final product.

Scientific Research Applications

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of certain enzymes, including JAK2 and TYK2, which are involved in the pathogenesis of various diseases such as cancer and autoimmune disorders.

properties

IUPAC Name

5-bromo-1-(4-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3O/c13-10-5-7-6-15-17(11(7)16-12(10)18)9-3-1-8(14)2-4-9/h1-6H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUUENQCHKZQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C(=O)N3)Br)C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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